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Compound of Interest

Compound Name: N-Cbz-(R)-2-amino-1-butanol

Cat. No.: B15156710

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl ((2R)-1-hydroxybutan-2-
yl)carbamate, a chiral carbamate of interest in synthetic and medicinal chemistry. This
document details its chemical identity, a representative synthetic protocol, and its context within
drug development, adhering to stringent data presentation and visualization standards.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound
commonly referred to as N-Cbz-(R)-2-amino-1-butanol is benzyl ((2R)-1-hydroxybutan-2-
yl)carbamate[1]. The presence of the benzyloxycarbonyl (Cbz) group serves as a protecting
group for the amine, a common strategy in organic synthesis to prevent unwanted side
reactions.

Table 1: Chemical and Physical Properties of Benzyl ((2R)-1-hydroxybutan-2-yl)carbamate
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Property Value Source

benzyl (R)-(1-hydroxybutan-2-

IUPAC Name J)carbamate [1]
CAS Number 73395-16-1 [1]
Molecular Formula C12H17NOs Inferred from structure
Molecular Weight 223.27 g/mol [1]

1S/C12H17NO3/c1-2-11(8-
14)13-12(15)16-9-10-6-4-3-5-

InChl Code [1]
7-10/h3-7,11,14H,2,8-

9H2,1H3,(H,13,15)/t11-/m1/s1

SBWYBQRWDXWJDV-
InChl Key [1]
LLVKDONJSA-N
Storage Temperature Room Temperature [1]
Purity Typically =295% [1]

Experimental Protocol: Synthesis of Benzyl ((2R)-1-
hydroxybutan-2-yl)carbamate

The following is a representative procedure for the N-protection of (R)-2-amino-1-butanol using
benzyl chloroformate (Cbz-Cl). This method is adapted from established protocols for the
benzyloxycarbonylation of amines.

Objective: To synthesize benzyl ((2R)-1-hydroxybutan-2-yl)carbamate by reacting (R)-2-amino-
1-butanol with benzyl chloroformate in the presence of a base.

Materials:
e (R)-2-amino-1-butanol
e Benzyl chloroformate (Cbz-Cl)

e Sodium bicarbonate (NaHCOs) or other suitable base
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o Tetrahydrofuran (THF)

o Water (H20)

o Ethyl acetate (EtOAC)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
« Silica gel for column chromatography
e Hexane

» Round-bottom flask

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve (R)-2-amino-1-butanol (1.0 equivalent) in a
2:1 mixture of THF and water.

o Addition of Base: Cool the solution to 0°C using an ice bath and add sodium bicarbonate (2.0
equivalents).

¢ Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution
at 0°C.

e Reaction: Allow the reaction mixture to stir at 0°C for 20 hours.

o Workup:
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[e]

Dilute the reaction mixture with water and extract with ethyl acetate.

o

Combine the organic layers and wash with brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate.

[¢]

Filter and concentrate the solution in vacuo using a rotary evaporator.

« Purification: Purify the resulting residue by silica gel column chromatography using a
hexane/ethyl acetate gradient to yield the pure product.

Role in Drug Discovery and Development

Carbamates are a significant structural motif in medicinal chemistry due to their chemical
stability and ability to act as a peptide bond isostere[2]. The carbamate group is present in
numerous approved therapeutic agents[2]. The inclusion of a carbamate moiety can enhance
the biological activity of pharmacophores|[2].

While specific signaling pathways involving benzyl ((2R)-1-hydroxybutan-2-yl)carbamate are
not extensively documented in publicly available literature, its precursor, (S)-2-amino-1-butanol,
is a key intermediate in the synthesis of the antituberculosis drug ethambutol. The Cbz-
protected form, benzyl ((2R)-1-hydroxybutan-2-yl)carbamate, serves as a crucial building block
in the synthesis of more complex chiral molecules, where precise control of stereochemistry is
paramount for biological activity.

The general workflow for utilizing such a chiral building block in a drug discovery program is
outlined below.
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Synthesis & Characterization
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A simplified workflow for the use of a chiral building block in drug discovery.
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This diagram illustrates the progression from the synthesis of the protected amino alcohol to its
incorporation into a potential drug candidate and subsequent evaluation. The iterative nature of
drug discovery is highlighted by the feedback loop from in vitro screening to the generation of
new lead compounds (Structure-Activity Relationship - SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxybutan-2-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
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butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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